molecular formula C11H14N2O3 B8142411 1-Ethoxycarbonyl-3-methyl-4-oxo-4,5,6,7-tetrahydroindazole

1-Ethoxycarbonyl-3-methyl-4-oxo-4,5,6,7-tetrahydroindazole

Cat. No.: B8142411
M. Wt: 222.24 g/mol
InChI Key: JPSWNXBUALHOMH-UHFFFAOYSA-N
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Description

1-Ethoxycarbonyl-3-methyl-4-oxo-4,5,6,7-tetrahydroindazole is a heterocyclic compound with a unique structure that includes an ethoxycarbonyl group, a methyl group, and a tetrahydroindazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethoxycarbonyl-3-methyl-4-oxo-4,5,6,7-tetrahydroindazole can be synthesized through the reaction of 2-acetyl-1,3-cyclohexanedione with ethoxycarbonylhydrazine . The reaction typically involves heating the reactants in ethanol in the presence of hydrochloric acid, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxycarbonyl-3-methyl-4-oxo-4,5,6,7-tetrahydroindazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethoxycarbonyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

1-Ethoxycarbonyl-3-methyl-4-oxo-4,5,6,7-tetrahydroindazole has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethoxycarbonyl-3-methyl-4-oxo-4,5,6,7-tetrahydroindazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Quinoxalyl)-4-oxo-4,5,6,7-tetrahydroindazole
  • 1-[3,5-Di(trifluoromethyl)phenyl]-4-oxo-4,5,6,7-tetrahydroindazole
  • 1-(2-Carboxyphenyl)-4-oxo-4,5,6,7-tetrahydroindazole

Uniqueness

1-Ethoxycarbonyl-3-methyl-4-oxo-4,5,6,7-tetrahydroindazole is unique due to its specific functional groups and the tetrahydroindazole core.

Properties

IUPAC Name

ethyl 3-methyl-4-oxo-6,7-dihydro-5H-indazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-3-16-11(15)13-8-5-4-6-9(14)10(8)7(2)12-13/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSWNXBUALHOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=C(C(=N1)C)C(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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